Azepan-1-yl benzoate
Description
Azepan-1-yl benzoate is a benzoic acid ester where the esterifying group is derived from azepan-1-ol, a seven-membered saturated ring containing one nitrogen atom. Its structure combines a benzoate moiety with a heterocyclic amine, conferring unique physicochemical and biological properties. The compound has been synthesized via electrophilic amination, a method noted for its stereochemical retention and superiority over traditional nucleophilic substitutions in preparing chiral tertiary amines (Fig. 1) .
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
azepan-1-yl benzoate |
InChI |
InChI=1S/C13H17NO2/c15-13(12-8-4-3-5-9-12)16-14-10-6-1-2-7-11-14/h3-5,8-9H,1-2,6-7,10-11H2 |
InChI Key |
MUWRBSZLVSMPNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Azepan-1-yl vs.
- Azepan-1-yl vs. Aromatic Esters : Unlike benzyl benzoate, the azepane group lacks aromaticity, reducing π-π interactions but improving metabolic stability .
Physicochemical Properties
*Predicted based on the azepane ring’s polarity.
Antiproliferative Potential
Microbial Interactions
- Degradation : Rhodococcus sp. CS-1 degrades benzoate via the benzoate pathway (13% of DEGs) . This compound’s heterocycle may slow microbial degradation compared to simpler esters.
- Chemotaxis : P. putida 1290 shows chemotaxis toward benzoate derivatives, with response magnitude influenced by substituents (e.g., benzoate > 3-MBA > salicylate) .
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